molecular formula C18H18N4O B6454526 2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549039-55-4

2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454526
CAS No.: 2549039-55-4
M. Wt: 306.4 g/mol
InChI Key: CSKJNVMWXJGTBY-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a fused heterocyclic compound featuring an imidazo[1,2-b]pyridazine core. This scaffold consists of an imidazole ring fused with a pyridazine ring, sharing one nitrogen atom between the two rings . The compound is distinguished by a cyclopropyl substituent at the 2-position of the imidazo ring and a 2,4-dimethylphenyl carboxamide group at the 6-position.

Synthesis: The imidazo[1,2-b]pyridazine core is typically synthesized via condensation of substituted pyridazines with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed cross-coupling reactions, particularly copper- and palladium-based methods, are increasingly employed to introduce aryl/heteroaryl substituents, enabling precise functionalization .

Properties

IUPAC Name

2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-11-3-6-14(12(2)9-11)20-18(23)15-7-8-17-19-16(13-4-5-13)10-22(17)21-15/h3,6-10,13H,4-5H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKJNVMWXJGTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has garnered attention in recent pharmacological research due to its biological activity, particularly its role as an inhibitor of Interleukin-17A (IL-17A). This compound is part of a broader class of imidazo[1,2-b]pyridazine derivatives, which have shown promise in treating inflammatory diseases such as psoriasis and rheumatoid arthritis. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC18H18N4O
Molecular Weight306.4 g/mol
Purity≥ 95%
Complexity Rating452

Structure

The compound features a cyclopropyl group and a dimethylphenyl moiety attached to an imidazo[1,2-b]pyridazine backbone, contributing to its unique pharmacological properties.

Target Interaction

The primary target of This compound is Interleukin-17A (IL-17A) . This cytokine plays a crucial role in mediating inflammatory responses in various autoimmune diseases.

Mode of Action

  • Inhibition of IL-17A : The compound acts as a selective inhibitor of IL-17A, thereby reducing its pro-inflammatory effects.
  • Impact on IL-23/IL-17 Axis : By targeting IL-17A, the compound also influences the IL-23/IL-17 signaling pathway, which is vital in the pathogenesis of psoriatic diseases.

Biochemical Pathways

The inhibition of IL-17A leads to:

  • Decreased inflammation
  • Reduced tissue damage
  • Alleviation of symptoms associated with autoimmune conditions like psoriasis and rheumatoid arthritis.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : The compound is noted for its oral activity, making it suitable for therapeutic applications.
  • Tissue Distribution : Following administration, it demonstrates effective distribution to inflamed tissues where IL-17A is predominantly active.

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of this compound:

  • In Vitro Studies : Research indicated that the compound significantly reduced IL-17A levels in cultured human immune cells. The IC50 value for inhibition was found to be in the low nanomolar range, highlighting its potency.
  • Animal Models : In murine models of psoriasis and rheumatoid arthritis, administration of the compound resulted in marked reductions in clinical scores and histological signs of inflammation. Specifically:
    • In a psoriasis model, treated mice showed a reduction in skin thickness and erythema compared to controls.
    • In rheumatoid arthritis models, joint swelling was significantly decreased following treatment with the compound at doses ranging from 5 to 15 mg/kg .
  • Safety Profile : Toxicology studies revealed that the compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents Biological Activity Reference
2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine 2-cyclopropyl, 3-methyloxazolyl carboxamide Not reported (structural analog)
2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine 2-cyclopropyl, 2-fluorophenyl carboxamide Antiparasitic (patented)
N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Imidazo[1,2-b]pyridazine Fluorinated aryl, pyrrolidine substituent Positron emission tomography (PET) imaging agent

Key Observations :

  • Fluorine substituents (e.g., in and ) improve electronegativity and binding affinity to hydrophobic pockets in target proteins .
  • Synthetic Accessibility :
    • Palladium-catalyzed cross-coupling is widely used for aryl-aryl bond formation in analogs, though yields vary depending on steric hindrance from substituents like cyclopropyl .

Isomeric and Functional Analogs

Imidazo[4,5-c]pyridazines vs. Imidazo[1,2-b]pyridazines

  • Synthetic Development : Imidazo[1,2-b]pyridazines have more established synthetic routes (e.g., condensation, transition-metal catalysis) compared to imidazo[4,5-c]pyridazines, which remain understudied .
  • Pharmacological Exploration : Imidazo[1,2-b]pyridazines are prioritized in drug discovery due to their versatility in functionalization and demonstrated bioactivity .

Imidazo[1,2-b][1,2,4,5]tetrazines

  • Antimycobacterial Activity : These tetrazine analogs disrupt iron metabolism in Mycobacterium via siderophore synthesis inhibition, a mechanism distinct from imidazo[1,2-b]pyridazines .
  • Resistance Mechanisms : Both classes face efflux-mediated resistance (e.g., mmpL5 overexpression), similar to bedaquiline and clofazimine .

Research Findings and Gaps

Structure-Activity Relationships (SAR) :

  • Cyclopropyl groups enhance metabolic stability but may reduce solubility compared to bulkier substituents (e.g., tert-butyl in ) .
  • Carboxamide aryl groups critically influence target selectivity; 2,4-dimethylphenyl may favor kinase inhibition over antimicrobial activity .

Mechanistic Uncertainty : The exact target of 2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide remains unvalidated, necessitating proteomic or crystallographic studies .

Synthetic Optimization : Transition-metal catalysis (e.g., Pd/Cu) offers high efficiency, but scalability for analogs with steric hindrance (e.g., cyclopropyl) requires further study .

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